molecular formula C22H18ClN3O3S B2502362 N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-23-4

N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2502362
CAS RN: 900005-23-4
M. Wt: 439.91
InChI Key: CUJWTJXSIGLWDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzamide derivatives has been explored in the provided papers. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to yield N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Similarly, antipyrine derivatives were synthesized and characterized, with a focus on their intermolecular interactions and stabilization through hydrogen bonds and π-interactions . Another study reported the design and synthesis of 4-chloro-benzamides derivatives as RET kinase inhibitors for cancer therapy . Additionally, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized through a condensation reaction . The synthesis of thiazole derivatives with antimicrobial activity was also described, highlighting the influence of substituents on the phenyl ring .

Molecular Structure Analysis

X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized benzamide derivatives and their complexes, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles . The antipyrine derivatives were found to crystallize in the monoclinic P21/c space group, with their structures analyzed through Hirshfeld surface analysis . The crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative were also reported, showing different orientations of the pyridine ring with respect to the benzene ring in the independent molecules .

Chemical Reactions Analysis

The oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives to form thiadiazolo[2,3-a]pyridine-2-ylidene derivatives involved the removal of two hydrogen atoms and cyclization . The synthesis of antipyrine derivatives did not detail specific reaction mechanisms but focused on the characterization of the final products . The RET kinase inhibitor study involved the design and synthesis of benzamide derivatives, but the specific chemical reactions were not detailed .

Physical and Chemical Properties Analysis

The synthesized compounds were characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR . The electronic, NMR, vibrational, and structural properties of a new pyrazoline derivative were studied using DFT methods, and the molecular electrostatic potential (MEP) surface mapping was calculated . The antimicrobial activity of thiazole derivatives was evaluated, with the activity influenced by the nature of substituents on the phenyl ring .

Cytotoxic and Antimicrobial Activity

The cytotoxic activity of the synthesized benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines, with significant cytotoxicity observed, particularly against MDA-MB-231 and LNCap cell lines . The antimicrobial activities of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were screened against different bacterial strains, showing higher activity compared to standard drugs . The synthesized thiazole derivatives also exhibited antimicrobial activity, with hydroxy and amino substituted derivatives showing maximum activity .

Scientific Research Applications

Chemical Structure and Properties

N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a compound that belongs to a class of chemical entities known for their complex molecular architecture, incorporating elements like benzothiazole and benzamide groups. Such compounds are often studied for their potential in various biochemical and pharmaceutical applications due to their unique chemical properties. For instance, the presence of a chlorobenzo[d]thiazol moiety can imply potential for engaging in specific molecular interactions, crucial in drug design and development (Artheswari, Maheshwaran, & Gautham, 2019).

Therapeutic Potential and Molecular Interactions

Compounds with similar structures have been investigated for their therapeutic potentials, such as inhibitors for various receptors or enzymes. The detailed study of their molecular interactions, such as binding affinities and inhibition mechanisms, provides valuable insights into their potential pharmaceutical applications. For example, the detailed structural analysis through crystallography and molecular docking studies can reveal how such compounds might interact with specific biological targets, offering a foundation for developing new therapeutic agents (G. Artheswari, V. Maheshwaran, & N. Gautham, 2019).

Antimicrobial and Cytotoxic Activities

Research into related compounds has shown significant antimicrobial and cytotoxic activities, suggesting potential applications in treating infections or cancer. For instance, derivatives of benzamide and benzothiazole have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains, demonstrating promising results that highlight the therapeutic potential of such molecules (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Furthermore, some derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting a possible role in cancer therapy (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).

Mechanism of Action

    Target of Action

    Benzothiazole derivatives have been studied for their anti-tubercular activity . They are believed to target the DprE1 enzyme in Mycobacterium tuberculosis .

    Biochemical Pathways

    The inhibition of the DprE1 enzyme disrupts the arabinogalactan biosynthesis pathway, leading to the death of the mycobacterium .

    Result of Action

    The inhibition of the DprE1 enzyme and disruption of the arabinogalactan biosynthesis pathway can lead to the death of Mycobacterium tuberculosis .

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-28-17-10-5-8-15(20(17)29-2)21(27)26(13-14-7-3-4-12-24-14)22-25-19-16(23)9-6-11-18(19)30-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJWTJXSIGLWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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